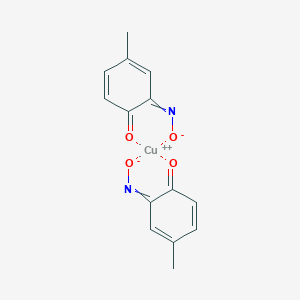![molecular formula C8H7NO3 B12873983 3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)
3-(Hydroxymethyl)benzo[d]isoxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)benzo[d]isoxazol-5-ol is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)benzo[d]isoxazol-5-ol can be achieved through various methods. One common approach involves the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free and microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)benzo[d]isoxazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to basic pH .
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, aldehydes, carboxylic acids, alcohols, and amines .
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)benzo[d]isoxazol-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)benzo[d]isoxazol-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Hydroxymethyl)benzo[d]isoxazol-5-ol include other isoxazole derivatives such as:
- 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
- 5-Bromo-N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)-2-(trifluoromethoxy)benzene sulfonamide .
Uniqueness
What sets this compound apart from other similar compounds is its unique hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1,2-benzoxazol-5-ol |
InChI |
InChI=1S/C8H7NO3/c10-4-7-6-3-5(11)1-2-8(6)12-9-7/h1-3,10-11H,4H2 |
Clave InChI |
GPIZBGSHALBLOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=NO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


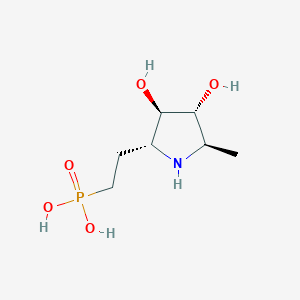
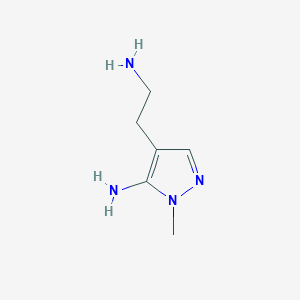
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
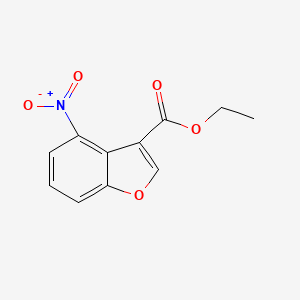
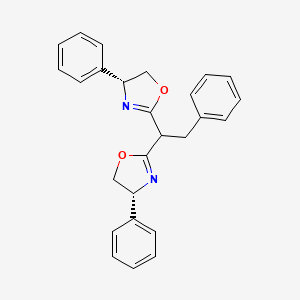
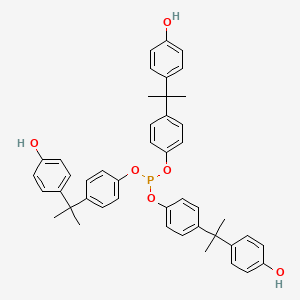
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12873926.png)
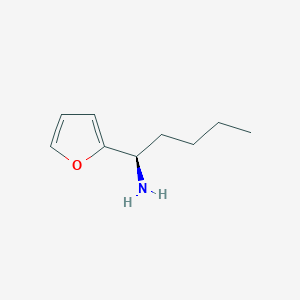
![4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
![1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone](/img/structure/B12873941.png)

![5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12873944.png)
